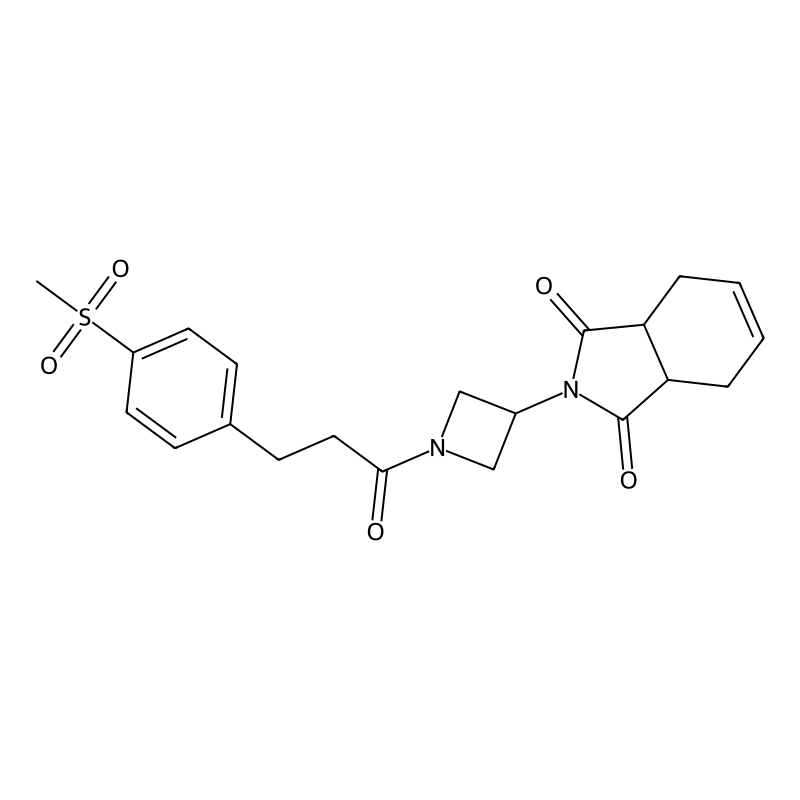

2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Discovery

Its structure incorporates features found in known bioactive molecules, such as methylsulfonyl and isoindole groups. Researchers might investigate if it interacts with specific biological targets like enzymes or receptors, potentially leading to new drug candidates [].

Materials Science

The molecule's rigid and cyclic structure could be of interest for material science research. Scientists might explore if it can be incorporated into polymers or other materials with specific properties [].

Computational Modeling

Computational modeling can be used to study the molecule's interaction with other molecules or biological systems. This can help researchers understand its potential function and guide further experiments.

2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound with the molecular formula C21H24N2O5S and a molecular weight of 416.49 g/mol. This compound features a unique structure that includes an isoindole core, which is known for its diverse biological activities. The methylsulfonyl group attached to the phenyl ring enhances its solubility and potential reactivity in biological systems. The compound is primarily utilized in research settings due to its intriguing chemical properties and potential pharmacological applications.

Research indicates that compounds similar to 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit significant biological activities. These include anti-inflammatory properties, potential anticancer effects, and activity against various bacterial strains. The isoindole structure has been linked to neuroprotective effects and modulation of neurotransmitter systems, suggesting that this compound may also have applications in neuropharmacology .

The synthesis of 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available precursors such as 4-methylsulfonylphenylpropanoic acid and azetidine derivatives.

- Reactions: Key steps involve the formation of the azetidine ring through cyclization reactions followed by acylation to introduce the propanoyl group.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications .

The unique properties of 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione make it valuable for various applications:

- Pharmaceutical Research: Its potential therapeutic effects are under investigation for conditions like cancer and neurodegenerative diseases.

- Chemical Biology: The compound serves as a probe for studying biological pathways and mechanisms due to its ability to interact with specific biological targets.

- Material Science: Variants of this compound may be explored for use in developing new materials with tailored properties .

Studies exploring the interactions of 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with biological macromolecules are crucial for understanding its mode of action. These studies often employ techniques such as:

- Molecular Docking: To predict binding affinities with target proteins.

- In Vitro Assays: To evaluate biological activity against cell lines or microorganisms.

- Spectroscopic Methods: To characterize interactions at the molecular level .

Several compounds share structural similarities with 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. Here are some notable examples:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Methylsulfonylphenylacetone | Structure | Contains a methylsulfonyl group; used in organic synthesis. |

| Isoindole Derivative A | Structure | Exhibits neuroprotective properties; simpler structure than the target compound. |

| Propanoyl Isoindole B | Structure | Similar pharmacological profile; lacks the azetidine ring. |

These compounds highlight the uniqueness of 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione due to its complex multi-ring structure and specific functional groups that may enhance its biological activity compared to simpler analogs .